Trichloro(propyl)silane CAS number 141-57-1
Trichloro(propyl)silane CAS number 141-57-1
An In-Depth Technical Guide to Trichloro(propyl)silane (CAS 141-57-1)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Trichloro(propyl)silane, a pivotal organosilicon compound for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental chemical principles, reactivity, synthesis, and key applications, with a focus on providing actionable, field-proven insights.
Core Concepts: Understanding Trichloro(propyl)silane
Trichloro(propyl)silane, also known by its IUPAC name trichloro(propyl)silane and synonym n-Propyltrichlorosilane, is an organosilane with the chemical formula C₃H₇Cl₃Si.[1][2][3][4] It is a foundational molecule in the synthesis of advanced materials, primarily due to the unique reactivity conferred by its molecular architecture.
Molecular Structure and Reactivity
The molecule's reactivity is centered around a tetrahedral silicon atom bonded to a non-hydrolyzable n-propyl group (CH₃CH₂CH₂–) and three highly reactive chlorine atoms.[1] The significant electronegativity difference between silicon (χ = 1.90) and chlorine (χ = 3.16) creates highly polarized Si-Cl bonds, rendering the silicon atom electrophilic and thus highly susceptible to nucleophilic attack.[1] This inherent reactivity, particularly towards water and other nucleophiles, is the cornerstone of its utility.[1]
The propyl group, being a stable alkyl chain, does not participate directly in the primary reactions but plays a crucial role in defining the properties of the final material, such as imparting hydrophobicity to a functionalized surface.
Physicochemical Properties
Trichloro(propyl)silane is a colorless to pale yellow liquid characterized by a pungent, acrid odor.[1][2][5] Its physical properties are critical for its handling, storage, and application in various experimental setups.
| Property | Value |
| CAS Number | 141-57-1 |
| Molecular Weight | 177.53 g/mol [1][3] |
| Boiling Point | 124°C[1][6][7] |
| Density | ~1.20 g/cm³ at 20°C[1] |
| Refractive Index | ~1.43 at 20°C[1][7] |
| Flash Point | 37°C[1][6][7] |
| Solubility | Soluble in non-polar organic solvents (e.g., toluene, hexane). Reacts violently with water.[1][8] |
Chemical Reactivity and Core Mechanisms
The utility of trichloro(propyl)silane is dominated by its reaction with nucleophiles, most notably water. This process, known as hydrolysis, is followed by a condensation step, which together enable the formation of stable, cross-linked siloxane networks.
Hydrolysis and Condensation: The Foundation of Siloxane Networks
The conversion of trichloro(propyl)silane into a stable polysiloxane structure is a two-stage process:
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Hydrolysis: The three Si-Cl bonds are sequentially replaced by hydroxyl (OH) groups in a nucleophilic substitution reaction with water. This reaction is rapid and exothermic, producing corrosive hydrochloric acid (HCl) as a byproduct. The intermediate product is propylsilanetriol (CH₃CH₂CH₂Si(OH)₃).[1][9]
-
Condensation: The newly formed, highly reactive silanol groups readily condense with each other (or with surface-bound hydroxyls), eliminating water to form stable siloxane (Si-O-Si) bonds.[9][10] This polymerization process creates a durable, cross-linked network.
Caption: Hydrolysis and condensation pathway of Trichloro(propyl)silane.
Alcoholysis
In the presence of alcohols (ROH), trichloro(propyl)silane undergoes alcoholysis to form propylalkoxysilanes (e.g., propyltrimethoxysilane). These compounds are also valuable precursors for surface modification but exhibit more controlled and milder hydrolysis kinetics compared to their chlorosilane counterparts.[1]
Synthesis and Manufacturing
Trichloro(propyl)silane is typically produced via well-established industrial processes. The choice of method depends on factors such as precursor availability, desired purity, and production scale.
-
Hydrosilylation: A common and selective method involves the platinum-catalyzed addition of trichlorosilane (HSiCl₃) across the double bond of allyl chloride (CH₂=CHCH₂Cl).[1][6][11] This reaction offers high yields under relatively mild conditions.
-
Direct Chlorination: In this process, propylsilane is reacted directly with chlorine gas at elevated temperatures to produce trichloro(propyl)silane.[1]
Caption: A typical hydrosilylation synthesis workflow for Trichloro(propyl)silane.
Core Applications in Scientific Research
The reactivity of trichloro(propyl)silane makes it an indispensable tool for modifying and functionalizing surfaces, serving as both a final coating agent and a crucial intermediate.
-
Surface Modification & Self-Assembled Monolayers (SAMs): This is a primary application where the silane is used to create thin, uniform coatings on hydroxylated surfaces like glass, silicon wafers, and metal oxides.[9][12][13] The hydrolysis and condensation reactions anchor the silane covalently to the surface, while the exposed propyl groups create a hydrophobic (water-repellent) layer. This is fundamental for applications in microelectronics, nanotechnology, and creating biocompatible surfaces.[9]
-
Precursor to Silane Coupling Agents: Trichloro(propyl)silane serves as a key intermediate for synthesizing more complex silane coupling agents.[1][5][12] These agents are bifunctional molecules that act as molecular bridges to promote adhesion between inorganic substrates (like glass fibers) and organic polymers (like epoxy resins), forming robust composite materials.
-
Silicone Polymer Synthesis: It is a building block in the broader silicone industry, used to create silicone polymers, resins, adhesives, and coatings with tailored properties such as thermal stability and chemical resistance.[5][14]
Experimental Protocols and Characterization
The successful application of trichloro(propyl)silane, particularly for surface modification, relies on meticulous experimental technique and robust analytical validation.
Protocol: Solution-Phase Functionalization of a Silicon Wafer
This protocol describes a standard procedure for creating a propyl-terminated surface on a silicon wafer. Causality: Every step is designed to ensure a clean, reactive substrate and anhydrous conditions to prevent premature silane polymerization in solution, leading to a uniform monolayer.
Step 1: Substrate Cleaning and Hydroxylation (Critical for Reactivity)
-
Submerge the silicon wafer in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive). This removes organic residues and generates a dense layer of surface hydroxyl (-OH) groups, which are the reaction sites for the silane.
-
Rinse copiously with deionized water and dry under a stream of nitrogen gas.
Step 2: Silanization Solution Preparation (Anhydrous Conditions are Key)
-
In a nitrogen-purged glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of trichloro(propyl)silane in an anhydrous solvent like toluene. Using an anhydrous solvent is crucial to prevent the silane from hydrolyzing and polymerizing before it reaches the substrate surface.[15]
Step 3: Surface Functionalization
-
Immerse the cleaned, dried wafer into the silanization solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[15] The Si-Cl groups will react with the surface -OH groups.
Step 4: Rinsing and Curing
-
Remove the wafer from the solution and rinse sequentially with toluene, then isopropanol or ethanol to remove any physisorbed silane.
-
Dry the wafer with nitrogen gas.
-
Cure the wafer in an oven at 110-120°C for 30 minutes. This step drives off residual water and promotes the formation of stable, cross-linked Si-O-Si bonds between adjacent silane molecules and the surface.[10]
Caption: Workflow for surface functionalization using Trichloro(propyl)silane.
Analytical Characterization Techniques
Validating the success of a surface modification is essential. The following techniques provide complementary information about the functionalized surface.
| Technique | Objective |
| Contact Angle Goniometry | Measures the surface water contact angle to quantify the change in hydrophobicity, confirming the presence of the alkyl layer.[15][16] |
| FTIR Spectroscopy | Confirms the chemical modification by identifying C-H stretching from the propyl groups and Si-O-Si network formation.[16] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative elemental composition of the surface, confirming the presence and chemical state of Si, C, and O.[16] |
| Gas Chromatography (GC) | Primarily used to assess the purity of the initial trichloro(propyl)silane reagent.[3][7][17] |
| NMR Spectroscopy (²⁹Si) | Used in solution studies to monitor the kinetics of hydrolysis and condensation reactions.[18] |
Safety, Handling, and Disposal
Trichloro(propyl)silane is a hazardous chemical that requires strict safety protocols. Its high reactivity with water is the source of many of its hazards.
-
Primary Hazards:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, and open flames.[7][8]
-
Reacts Violently with Water: Contact with water or moisture generates heat and toxic, corrosive hydrochloric acid gas.[2][8][19] This reaction can also produce flammable hydrogen gas.[19]
-
Causes Severe Skin Burns and Eye Damage: The compound and its hydrolysis products are highly corrosive.[7][8]
-
Toxic if Inhaled: Vapors are corrosive to the respiratory tract.[8][20]
-
-
Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.[20]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[21]
-
Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[20][21]
-
-
Storage:
-
Disposal:
Conclusion
Trichloro(propyl)silane (CAS 141-57-1) is more than just a chemical intermediate; it is a powerful tool for precision surface engineering and materials synthesis. Its well-defined reactivity, centered on the hydrolysis and condensation of its trichlorosilyl group, provides a reliable pathway to create robust, functional materials. For researchers in drug development, nanotechnology, and materials science, a thorough understanding of its properties, reaction mechanisms, and handling requirements is essential to harnessing its full potential safely and effectively.
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MDPI. (2024). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Retrieved from [Link]
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ACS Publications. (n.d.). Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study. The Journal of Physical Chemistry C. Retrieved from [Link]
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ResearchGate. (2025). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Retrieved from [Link]
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PMC. (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. NIH. Retrieved from [Link]
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